(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Description
(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- A study by Mohamed et al. (2011) highlights the synthesis of various derivatives including [1,2,4]triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole by reacting 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines, illustrating the versatility of these compounds in forming diverse structures (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Potential in Anti-Diabetic Medications
- Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, showing their potential in Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their use in developing anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Receptor Antagonism
- Peng et al. (2005) achieved the synthesis of piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines, which showed moderate adenosine A2a receptor binding affinity, indicating their potential in receptor antagonism (Peng et al., 2005).
Antimicrobial Applications
- Prakash et al. (2011) synthesized new [1,2,4]triazolo[4,3-a]pyridines with antimicrobial activity, providing evidence of their potential in antimicrobial treatments (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
- Abdelhamid et al. (2016) also synthesized compounds including [1,2,4]triazolo[1,5-a]pyrimidine with notable antimicrobial activities (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Anticonvulsant Activity
- Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines with significant anticonvulsant activity against seizures in rats, indicating potential therapeutic applications in epilepsy treatment (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Human Receptor Antagonists
- Falsini et al. (2020) studied derivatives of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one as human A2A adenosine receptor antagonists, highlighting the potential of these compounds in targeting specific human receptors (Falsini, Ceni, Catarzi, Varano, Dal Ben, Marucci, Buccioni, Navia, Volpini, & Colotta, 2020).
properties
IUPAC Name |
(Z)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-21-22-18-17(20-7-8-25(14)18)24-11-9-23(10-12-24)16(26)5-4-15-3-2-6-19-13-15/h2-8,13H,9-12H2,1H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHJWZGKJHLGQ-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
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